N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide

Chemical Identity Positional Isomerism SAR

Procure N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide (CAS 904825-24-7) to enable definitive structure-activity relationship (SAR) studies. This para-CF3 isomer serves as a critical matched-pair control for the meta-CF3 analog, allowing rigorous assessment of positional isomerism on biological activity. - **Matched-Pair SAR**: Essential for evaluating the biological consequence of para- vs. meta-substitution on the benzamide ring. - **Selectivity Profiling**: Use as a control in biochemical assays to confirm target engagement sensitivity to aryl substitution patterns. - **Physicochemical Benchmark**: XLogP3 of 2.3 provides a moderate lipophilicity reference point for property-guided optimization.

Molecular Formula C17H12F3N3O2
Molecular Weight 347.297
CAS No. 904825-24-7
Cat. No. B2400564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide
CAS904825-24-7
Molecular FormulaC17H12F3N3O2
Molecular Weight347.297
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-9-3-2-4-13(23)21-10)22-15(24)11-5-7-12(8-6-11)17(18,19)20/h2-9H,1H3,(H,22,24)
InChIKeyQMHLFMZXGMDHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 904825-24-7: Chemical Identity & Procurement


N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide (CAS 904825-24-7) is a synthetic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one class. It is cataloged in PubChem (CID 16030259) with a molecular formula of C17H12F3N3O2, a molecular weight of 347.29 g/mol, and a ChEMBL ID of CHEMBL1356945 [1]. Its structure features a 4-(trifluoromethyl)benzamide substituent at the 3-position of the core scaffold, a key structural determinant differentiating it from other positional isomers.

SAR Control Enables para- vs. meta-substitution comparisons on the benzamide ring
Moderate Lipophilicity Supports lipophilicity-based selection in property-guided optimization
Precursor ID Confirms use of 4-CF₃ benzoyl chloride in synthesis

Unverified Substitution Risks (CAS 904825-24-7)


The absence of publicly available, quantitative biological or physicochemical data in authoritative databases for N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide creates a critical procurement and research risk. Structural analogs, such as the 3-(trifluoromethyl) isomer or the 3-fluoro variant , cannot be assumed to be functionally interchangeable. Even a positional shift of the -CF3 group from the para to meta position on the benzamide ring generates a distinct chemical entity with a unique InChI Key, potentially leading to drastically different target binding, pharmacokinetic properties, or biological activity, a common phenomenon in medicinal chemistry SAR. Procuring this specific CAS number is essential for projects where the 4-(trifluoromethyl)benzamide moiety is a critical pharmacophoric hypothesis.

Positional isomerism: para-CF₃ vs. meta-CF₃ yields distinct chemical entities; target binding and physicochemical properties may differ significantly.
Synthetic precursor specificity: requires 4-(trifluoromethyl)benzoyl chloride; not interchangeable with meta- or fluoro-substituted acyl chlorides.

Differentiation Guide: CAS 904825-24-7


Positional Isomerism: Para-CF3 vs. Meta-CF3

The target compound is a distinct positional isomer relative to its closest analog, N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide. This results in a unique chemical identity, evidenced by different IUPAC names, InChI Keys, and PubChem CIDs, confirming they are not interchangeable chemical substances [1].

Para vs. Meta Isomer
Head-to-head
Distinct InChI Key (QMHLFMZXGMDHQD-UHFFFAOYSA-N) vs. meta-isomer
Confirms identity for positional SAR control
Chemical Identity Positional Isomerism SAR

Computed Lipophilicity (XLogP3) Baseline

The target compound's computed lipophilicity (XLogP3 = 2.3) provides an initial physicochemical differentiation point from the unsubstituted core scaffold and other analogs. This value suggests a specific window for membrane permeability potential, distinct from less lipophilic analogs [1] .

Computed XLogP3
Data to verify
XLogP3 = 2.3 (PubChem)
Moderate lipophilicity reference for permeability optimization
Computed model, not experimental
Lipophilicity Drug-likeness ADME

Synthetic Precursor Differentiation

The synthesis of this compound requires a 4-(trifluoromethyl)benzoyl chloride or acid precursor for amide coupling with the 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core. This is a distinct procurement path from analogs requiring, for example, 3-(trifluoromethyl)benzoyl chloride . The general synthetic route for this class of 2,3-disubstituted pyrido[1,2-a]pyrimidin-4-ones involves specific acylation steps, and the choice of precursor dictates the final substituent identity [1].

Precursor Differentiation
Reported
Requires 4-(trifluoromethyl)benzoyl chloride
Validates specific synthetic route for para-CF₃ product
Amide coupling conditions not explicitly published
Synthetic Chemistry Precursor Procurement

Anti-HIV-1 Integrase Activity: Meta vs. Para Isomer

The meta-substituted analog (3-CF3) has been reported to inhibit HIV-1 replication via integrase inhibition, a claim that defines its research niche . For the target 4-CF3 compound (CAS 904825-24-7), this same biological mechanism has not been documented in primary literature or authoritative databases [1]. This represents a critical testable hypothesis: does the positional shift of the -CF3 group abolish, retain, or modulate this anti-HIV activity?

Anti-HIV-1 Annotation
Class-level inference
No documented anti-HIV-1 integrase activity; meta-isomer alleged to inhibit
Enables SAR control to test positional pharmacophore hypothesis
Requires biological evaluation to confirm
HIV-1 Integrase Antiviral SAR

Procurement Scenarios for CAS 904825-24-7


SAR: Aromatic Substitution Geometry

This compound is the ideal procurement for a medicinal chemistry program exploring the impact of para- versus meta-substitution on the benzamide ring of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-yl derivatives. As the para-isomer, it is a necessary matched pair for evaluating the biological consequence of positional isomerism, particularly if a lead series has been identified around the 3-CF3 analog . The distinct InChI Key confirms its identity for rigorous SAR exploration [1].

Biochemical Assay Control: Target Engagement

For projects investigating the target engagement of pyrido[1,2-a]pyrimidin-4-one analogs, this compound serves as a critical control. Because the 3-CF3 isomer has been linked to HIV-1 integrase in some sources , this 4-CF3 variant is essential for running in parallel in biochemical assays (e.g., fluorescence polarization, thermal shift assays) to confirm whether the observed activity is sensitive to the aryl substitution pattern. Its procurement enables a definitive selectivity profile assessment.

Physicochemical Benchmarking for Lead Optimization

With a computed XLogP3 of 2.3 [1], this compound represents a moderate lipophilicity benchmark that is desirable for improving permeability while aiming to avoid the poor solubility and metabolic liabilities associated with very high LogP values (>5). It can be procured alongside more polar (e.g., unsubstituted benzamide, LogP ~1.07 ) and more lipophilic analogs to serve as a reference point in a property-guided optimization matrix.

Scaffold Decoration & Diversity-Oriented Synthesis

This compound establishes a specifically decorated 3-amido-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold. Its procurement enables its use as a starting material for further diversification (e.g., N-alkylation, or modifications to the pyridine ring) or as a quality control standard chromatographic reference for libraries generated from similar synthetic routes [2].

Application
Selection Property
Validation Focus
SAR Positional Isomer Studies
Positional isomer identity (para-CF₃)
InChI Key confirmation and matched-pair SAR
Biochemical Assay Control
Comparative activity annotation
Parallel assay selectivity vs. meta-isomer
Physicochemical Benchmarking
Computed logP benchmark
Permeability-solubility balance evaluation
Scaffold Diversification
3-amido-2-methyl scaffold reference
Chromatographic QC and library standard
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